molecular formula C6H14N2O3 B1349982 2-(Piperazin-1-yl)acetic acid hydrate CAS No. 667462-09-1

2-(Piperazin-1-yl)acetic acid hydrate

Cat. No.: B1349982
CAS No.: 667462-09-1
M. Wt: 162.19 g/mol
InChI Key: XQZJPHXZNNGXHO-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)acetic acid hydrate is a chemical compound with the molecular formula C6H12N2O2·H2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)acetic acid hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen chloride in methanol and water, which are used for the synthesis of its hydrochloride derivative . Other reagents may include sulfonium salts, aziridines, and alkynes, depending on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound include various substituted piperazines and their derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)acetic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, piperazine derivatives are known to inhibit enzymes such as DNA gyrase and DNA topoisomerase IV, which are crucial for DNA replication . This inhibition can result in the suppression of bacterial growth and cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Piperazin-1-yl)acetic acid hydrate include other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the piperazine moiety but differ in their specific substituents and applications.

Uniqueness

What sets this compound apart from other similar compounds is its specific structure and the presence of the acetic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in the synthesis of diverse bioactive molecules .

Properties

IUPAC Name

2-piperazin-1-ylacetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.H2O/c9-6(10)5-8-3-1-7-2-4-8;/h7H,1-5H2,(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZJPHXZNNGXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375154
Record name 2-(Piperazin-1-yl)acetic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667462-09-1
Record name 2-(Piperazin-1-yl)acetic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Piperazinyl)acetic acid monohydrate
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